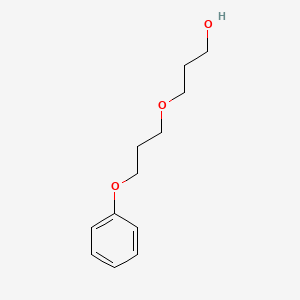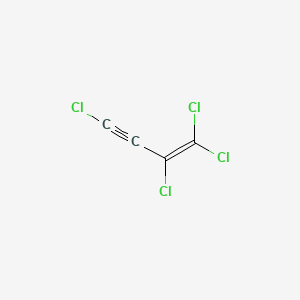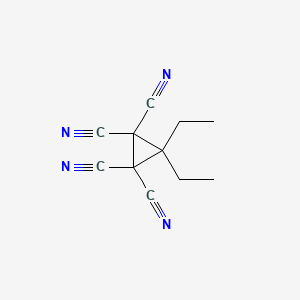
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of cyclopropane, characterized by the presence of four cyano groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of diethyl ketone with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the cyclopropane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reaction temperature around 60°C.
Reduction: Lithium aluminum hydride in dry ether, reaction temperature around 0°C to room temperature.
Substitution: Sodium methoxide in methanol, reaction temperature around 25°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The cyano groups play a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- 3,3-Dipropylcyclopropane-1,1,2,2-tetracarbonitrile
- 3,3-Dibutylcyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its specific ethyl substituents on the cyclopropane ring, which influence its chemical reactivity and physical properties. Compared to its dimethyl and dipropyl analogs, the diethyl derivative exhibits different solubility, stability, and reactivity profiles, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
10432-75-4 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,3-diethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4/c1-3-9(4-2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 |
InChI Key |
XPUKEJGMXIXRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C#N)C#N)(C#N)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


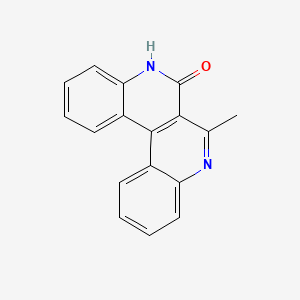
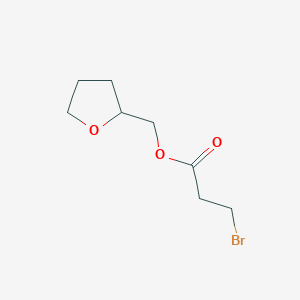
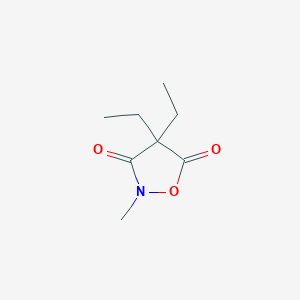
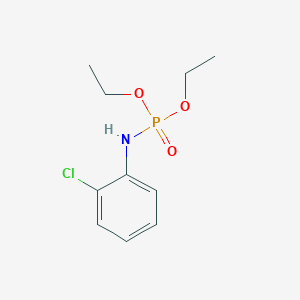
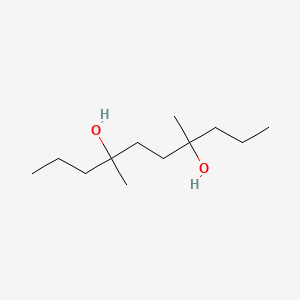
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
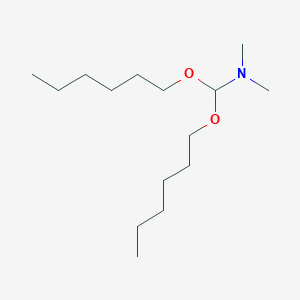
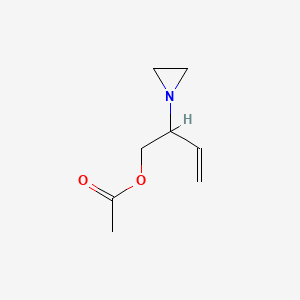
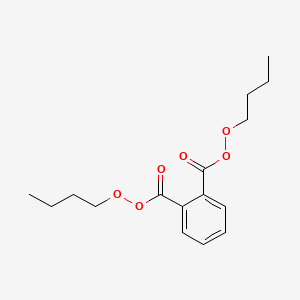
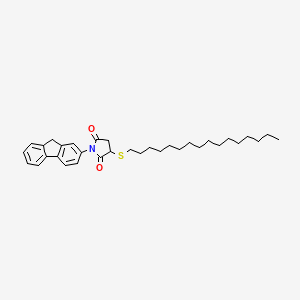
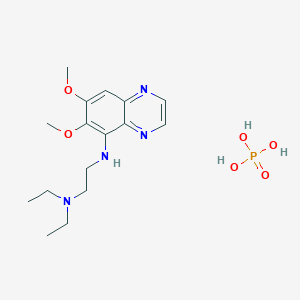
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
